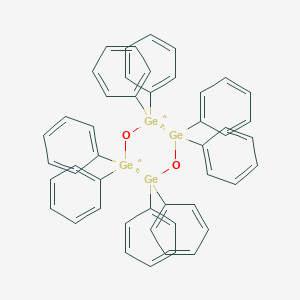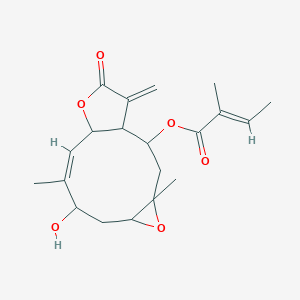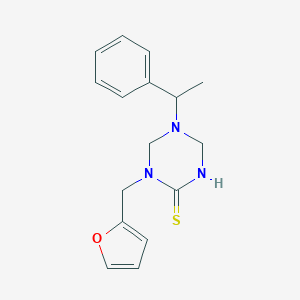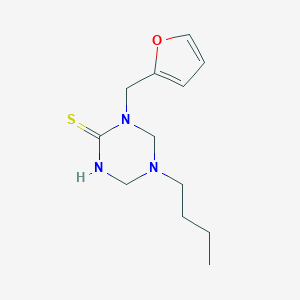
Diphenylgermanium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylgermanium dihydrate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to possess unique properties that make it a promising candidate for use in scientific research. In
Wirkmechanismus
The mechanism of action of Diphenylgermanium dihydrate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development of cancer and neurodegenerative diseases. It has also been shown to possess antioxidant properties, which may contribute to its protective effects.
Biochemische Und Physiologische Effekte
Diphenylgermanium dihydrate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of amyloid beta plaques in Alzheimer's disease. Additionally, it has been found to protect against oxidative stress and prevent cell death in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diphenylgermanium dihydrate is its potent anti-tumor properties, which make it a promising candidate for use in cancer research. Additionally, its ability to inhibit the formation of amyloid beta plaques and protect against oxidative stress make it a potential treatment for Alzheimer's and Parkinson's diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on Diphenylgermanium dihydrate. One area of focus could be the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research could include exploring its use in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
Diphenylgermanium dihydrate is a promising compound that has been widely studied for its potential applications in various fields of science. Its potent anti-tumor properties, ability to inhibit the formation of amyloid beta plaques, and protective effects against oxidative stress make it a promising candidate for use in cancer and neurodegenerative disease research. While there are limitations to its use, further research on this compound could lead to new treatments and applications in the future.
Synthesemethoden
Diphenylgermanium dihydrate can be synthesized using a variety of methods, including the reaction of germanium tetrachloride with phenylmagnesium bromide, or the reaction of diphenylmercury with germanium dioxide. Other methods involve the reduction of germanium dioxide with sodium borohydride or the reaction of germanium tetrachloride with diphenylzinc.
Wissenschaftliche Forschungsanwendungen
Diphenylgermanium dihydrate has been used in various scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-tumor properties, as well as the ability to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, it has been shown to protect against oxidative stress and prevent cell death in Parkinson's disease.
Eigenschaften
CAS-Nummer |
13969-30-7 |
|---|---|
Produktname |
Diphenylgermanium dihydrate |
Molekularformel |
C48H44Ge4O2 |
Molekulargewicht |
939.3 g/mol |
InChI |
InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
InChI-Schlüssel |
BRWTXOZNSDGPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
diphenylgermanium dihydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)

